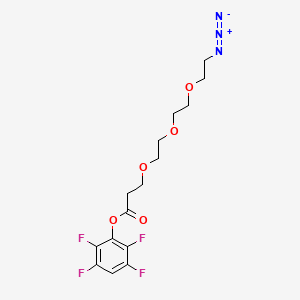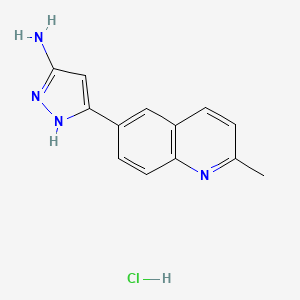![molecular formula C9H11NO3 B13714507 4-[(E)-methoxyiminomethyl]-2-(trideuteriomethoxy)phenol](/img/structure/B13714507.png)
4-[(E)-methoxyiminomethyl]-2-(trideuteriomethoxy)phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[(E)-Methoxyiminomethyl]-2-(trideuteriomethoxy)phenol is a chemical compound with the molecular formula C9H11NO3 It is characterized by the presence of a methoxyiminomethyl group and a trideuteriomethoxy group attached to a phenol ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(E)-methoxyiminomethyl]-2-(trideuteriomethoxy)phenol typically involves the following steps:
-
Formation of the Methoxyiminomethyl Group: : This step involves the reaction of a suitable aldehyde with methoxyamine hydrochloride in the presence of a base such as sodium acetate. The reaction proceeds via the formation of an imine intermediate, which is then converted to the methoxyiminomethyl group.
-
Introduction of the Trideuteriomethoxy Group: : The trideuteriomethoxy group can be introduced by reacting the phenol with trideuteromethyl iodide in the presence of a base such as potassium carbonate. This reaction typically requires anhydrous conditions and is carried out under an inert atmosphere to prevent side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
4-[(E)-Methoxyiminomethyl]-2-(trideuteriomethoxy)phenol undergoes various types of chemical reactions, including:
-
Oxidation: : The phenol group can be oxidized to form quinones or other oxidized derivatives. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
-
Reduction: : The methoxyiminomethyl group can be reduced to the corresponding amine using reducing agents such as sodium borohydride or lithium aluminum hydride.
-
Substitution: : The phenol group can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation. These reactions typically require the presence of a catalyst or an activating agent.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Nitrating agents (e.g., nitric acid), sulfonating agents (e.g., sulfuric acid), halogenating agents (e.g., bromine), catalysts (e.g., iron(III) chloride).
Major Products Formed
Oxidation: Quinones, hydroquinones.
Reduction: Amines.
Substitution: Nitro, sulfonyl, and halogenated derivatives.
Aplicaciones Científicas De Investigación
4-[(E)-Methoxyiminomethyl]-2-(trideuteriomethoxy)phenol has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules. It serves as a precursor in the preparation of various organic compounds and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties. It is used in studies related to enzyme inhibition and protein interactions.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs and pharmaceuticals. It is studied for its effects on cellular pathways and disease models.
Industry: Utilized in the production of specialty chemicals, dyes, and polymers. It is also used in the development of advanced materials with specific properties.
Mecanismo De Acción
The mechanism of action of 4-[(E)-methoxyiminomethyl]-2-(trideuteriomethoxy)phenol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and affecting cellular processes. For example, it may inhibit certain enzymes by forming stable complexes with their active sites, leading to a decrease in enzymatic activity. Additionally, it can interact with cellular membranes and proteins, altering their structure and function.
Comparación Con Compuestos Similares
Similar Compounds
2-Methoxy-4-[(E)-[(4-methoxyphenyl)imino]methyl]phenyl acetate: Similar structure with an acetate group instead of a trideuteriomethoxy group.
4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline: Contains a methoxyphenylamino group instead of a methoxyiminomethyl group.
2-Methoxy-5-((phenylamino)methyl)phenol: Contains a phenylamino group instead of a methoxyiminomethyl group.
Uniqueness
4-[(E)-Methoxyiminomethyl]-2-(trideuteriomethoxy)phenol is unique due to the presence of the trideuteriomethoxy group, which imparts distinct chemical and physical properties. The deuterium atoms can influence the compound’s reactivity, stability, and interactions with other molecules. This uniqueness makes it valuable for specific applications in research and industry.
Propiedades
Fórmula molecular |
C9H11NO3 |
|---|---|
Peso molecular |
184.21 g/mol |
Nombre IUPAC |
4-[(E)-methoxyiminomethyl]-2-(trideuteriomethoxy)phenol |
InChI |
InChI=1S/C9H11NO3/c1-12-9-5-7(6-10-13-2)3-4-8(9)11/h3-6,11H,1-2H3/b10-6+/i1D3 |
Clave InChI |
TWLUCZWNLUUHJT-ZBHLEHSTSA-N |
SMILES isomérico |
[2H]C([2H])([2H])OC1=C(C=CC(=C1)/C=N/OC)O |
SMILES canónico |
COC1=C(C=CC(=C1)C=NOC)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-[2-(3-triethoxysilylpropylcarbamoylamino)ethoxy]ethyl]pentanamide](/img/structure/B13714435.png)
![N-((6-(7-Chlorothieno[3,2-b]pyridin-2-yl)pyridin-3-yl)methyl)-N-(2-methoxyethyl)acetamide](/img/structure/B13714445.png)
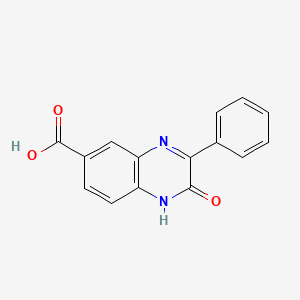
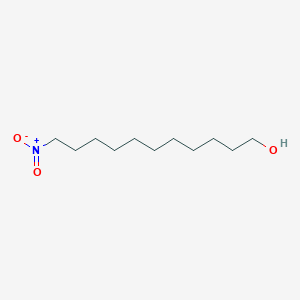

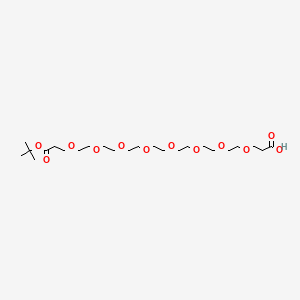
![3-Methyl-1-[1-(3-(trifluoromethyl)phenyl)cyclobutyl]-1-butylamine](/img/structure/B13714498.png)
![1-Benzyl-6-chloro-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B13714499.png)

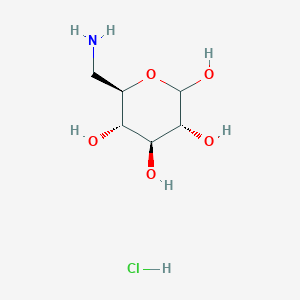
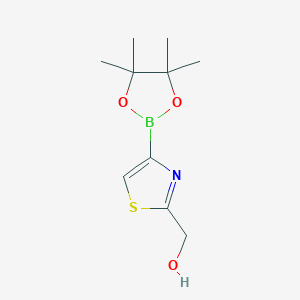
![3-(Boc-amino)-4-[3-fluoro-5-(trifluoromethyl)phenyl]butyric Acid](/img/structure/B13714539.png)
